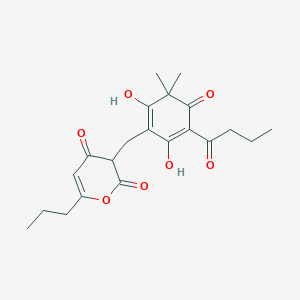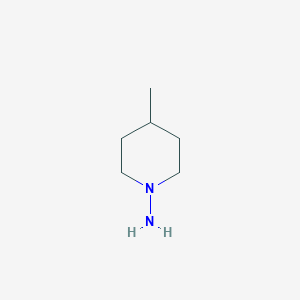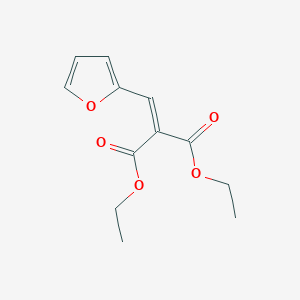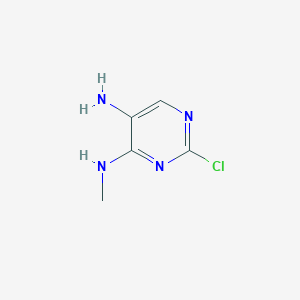
Aspidinin
カタログ番号:
B097464
CAS番号:
19489-48-6
分子量:
390.4 g/mol
InChIキー:
MCZBLHFHWQZZGB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspirin, or acetylsalicylic acid, is a widely used drug, known for its analgesic, antipyretic, and anti-inflammatory properties . It’s derived from salicylic acid and is less irritating to the stomach .
Synthesis Analysis
Aspirin is synthesized from salicylic acid through acetylation with acetic anhydride . A strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction . The reaction takes place between a carboxylic acid and an acid anhydride to form an ester .Molecular Structure Analysis
The molecular structure of aspirin involves an acetyl group covalently attached to a serine residue in the active site of the COX enzyme . This makes aspirin different from other NSAIDs, which are reversible inhibitors .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of aspirin is the acetylation of salicylic acid with acetic anhydride . The reaction results in the formation of an ester, aspirin, and a by-product, acetic acid .Physical And Chemical Properties Analysis
Aspirin is a white, crystalline, mildly acidic substance . It has a melting point of 136 °C (277 °F) and a boiling temperature of 140 °C (284 °F) .作用機序
Safety and Hazards
将来の方向性
特性
| 19489-48-6 | |
分子式 |
C21H26O7 |
分子量 |
390.4 g/mol |
IUPAC名 |
3-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-6-propylpyran-2,4-dione |
InChI |
InChI=1S/C21H26O7/c1-5-7-11-9-15(23)12(20(27)28-11)10-13-17(24)16(14(22)8-6-2)19(26)21(3,4)18(13)25/h9,12,24-25H,5-8,10H2,1-4H3 |
InChIキー |
MCZBLHFHWQZZGB-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)C(C(=O)O1)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O |
正規SMILES |
CCCC1=CC(=O)C(C(=O)O1)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Methylpiperidin-1-amine
Cat. No.: B097384
CAS No.: 19107-42-7
tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
Cat. No.: B097386
CAS No.: 18605-26-0
2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane
Cat. No.: B097389
CAS No.: 16630-62-9
1-Methyl-1,8-naphthyridin-2(1H)-one
Cat. No.: B097390
CAS No.: 15936-11-5




![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)




![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)


![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)

